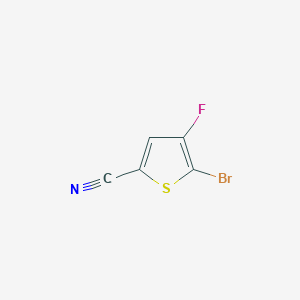
2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-bromo-6-chloropyridine with 3,5-dimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Aplicaciones Científicas De Investigación
2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to create new materials with unique properties.
Chemical biology: It can be used to study enzyme mechanisms or as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyrazole ring could participate in hydrogen bonding, π-π interactions, or covalent bonding with target molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with the bromine atom in a different position.
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Chlorine instead of bromine.
2-Bromo-6-(1H-pyrazol-1-yl)pyridine: Lacks the methyl groups on the pyrazole ring.
Uniqueness
2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is unique due to the specific positioning of the bromine atom and the dimethyl-substituted pyrazole ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10BrN3 |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
2-bromo-6-(3,5-dimethylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C10H10BrN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3 |
Clave InChI |
CPSDIIKIEARJJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NC(=CC=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![5-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13667743.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)









![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)
![Methyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667828.png)
